3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one
Description
Properties
IUPAC Name |
5-methyl-2-phenyl-4-(4-pyrrolidin-1-ylsulfonylbenzoyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-15-19(21(26)24(22-15)17-7-3-2-4-8-17)20(25)16-9-11-18(12-10-16)29(27,28)23-13-5-6-14-23/h2-4,7-12,19H,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQKRTHZGQEDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the pyrrolidin-1-ylsulfonyl group: This can be done through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolone ring or the phenyl group.
Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl ring or the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, pyrazolone derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may exhibit similar activities and could be studied for potential therapeutic applications.
Medicine
In medicine, derivatives of pyrazolone are often explored for their potential as drug candidates. This compound could be investigated for its efficacy in treating conditions such as pain, inflammation, or infections.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one would depend on its specific biological activity. Generally, pyrazolone derivatives exert their effects by interacting with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolone derivatives exhibit structural diversity, primarily through substitutions at positions 1, 3, and 3. Below is a detailed comparison of the target compound with key analogs:
Structural and Functional Group Variations
Physicochemical Properties
- Solubility : Sulfonamide groups (as in the target compound) generally improve water solubility compared to hydrophobic substituents like benzylidene or trifluoromethyl groups .
Research Findings and Data Tables
Table 1: Spectral Data Comparison
Biological Activity
3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one, a complex pyrazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 411.5 g/mol. The compound features a pyrazolone core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) when combined with conventional chemotherapy agents like doxorubicin, suggesting a synergistic effect that enhances their anticancer efficacy .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been investigated. A related study indicated that certain pyrazole compounds exhibit potent activity against several phytopathogenic fungi, showcasing their potential as antifungal agents . The mechanism appears to involve disruption of cellular integrity, leading to cell lysis and death.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented as well. For example, certain pyrazoles were shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation in macrophages . This suggests that the compound may possess therapeutic potential in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes like xanthine oxidase (XO), which plays a role in uric acid production. This inhibition can be beneficial in conditions such as gout .
- Cell Cycle Arrest : Compounds have been reported to induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in cancer cells treated with pyrazole derivatives, contributing to oxidative stress and subsequent cell death .
Case Studies
A notable study synthesized a series of 5-substituted pyrazole derivatives and evaluated their biological activities. Among these, some derivatives exhibited higher radical scavenging activity than ascorbic acid, indicating their potential as antioxidants . Additionally, another study focused on the combination therapy using pyrazoles with doxorubicin in breast cancer cell lines, demonstrating enhanced cytotoxicity through synergistic mechanisms .
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pyrazole precursors and sulfonylation. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred for solubility and reactivity .
- Temperature control : Reflux conditions (e.g., 80–120°C) are often employed to drive reactions to completion .
- Catalysts : Acidic or basic catalysts may be used depending on the reaction step, such as sodium hydride for deprotonation .
- Monitoring : Thin-layer chromatography (TLC) and HPLC are critical for tracking reaction progress and intermediate purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : For confirming molecular structure and substituent positions (e.g., distinguishing pyrazole ring protons) .
- X-ray Crystallography : Resolves crystal packing and absolute configuration, particularly for verifying sulfonyl and benzoyl group orientations .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying by-products .
Q. What solvents and catalysts are typically used in its synthesis?
- Methodological Answer :
- Solvents : Ethanol, DMSO, or dichloromethane are common for their ability to dissolve polar intermediates .
- Catalysts : Sodium hydride (for nucleophilic substitutions) and chloranil (for oxidation steps) are frequently employed .
- Inert atmospheres : Nitrogen or argon is used to prevent oxidation of sensitive intermediates .
Q. How can researchers ensure purity during synthesis and purification?
- Methodological Answer :
- Recrystallization : Methanol or ethanol is used to isolate high-purity crystals .
- Column Chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) separate closely related impurities .
- Drying Agents : Anhydrous Na₂SO₄ or MgSO₄ removes trace water from organic layers .
Q. What are the common functional group reactivities in this compound?
- Methodological Answer :
- Pyrazolone Ring : Prone to nucleophilic attack at the carbonyl group, enabling derivatization (e.g., formation of hydrazones) .
- Sulfonyl Group : Stabilizes adjacent charges and participates in hydrogen bonding, affecting solubility and biological interactions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (e.g., COSY, HSQC) to resolve ambiguous proton assignments, then compare with X-ray-derived bond lengths and angles .
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometries for comparison with experimental data .
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the pyrrolidin-1-ylsulfonyl group with other electron-withdrawing groups (e.g., trifluoromethylsulfonyl) to modulate target binding .
- Bioisosteric Replacement : Substitute the benzoyl moiety with heteroaromatic rings (e.g., thiophene) to improve metabolic stability .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays .
Q. What is the role of the pyrrolidin-1-ylsulfonyl group in biological activity and stability?
- Methodological Answer :
- Electron-Withdrawing Effects : Enhances electrophilicity of the benzoyl group, promoting interactions with nucleophilic residues in enzyme active sites .
- Solubility Modulation : The sulfonyl group increases hydrophilicity, improving aqueous solubility compared to non-sulfonylated analogs .
- Metabolic Stability : Resistance to cytochrome P450 oxidation due to the sulfonyl group’s electron-deficient nature .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures and thermal stability .
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at timed intervals .
- Accelerated Stability Testing : Expose to 40°C/75% relative humidity for 4 weeks to simulate long-term storage .
Q. What computational approaches are suitable for predicting interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., kinases), guided by X-ray crystallographic data .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability and conformational changes .
- Quantum Mechanical Calculations : Evaluate charge distribution and frontier molecular orbitals to predict reactivity sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
